molecular formula C9H16O4 B3105069 Ethyl 5-ethoxy-3-oxopentanoate CAS No. 1519-56-8

Ethyl 5-ethoxy-3-oxopentanoate

Cat. No.: B3105069
CAS No.: 1519-56-8
M. Wt: 188.22 g/mol
InChI Key: RONLTIFQZGMDPQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethoxy-3-oxopentanoate can be synthesized through the esterification of 5-ethoxy-3-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale esterification reactors where the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-3-oxopentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 5-ethoxy-3-oxopentanoate involves its participation in various chemical reactions where it acts as a reactant or intermediate. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-ethoxy-3-oxopentanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Biological Activity

Ethyl 5-ethoxy-3-oxopentanoate (CAS Number: 1519-56-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C8H14O4
  • Molecular Weight : 174.19 g/mol
  • Density : 1.0 g/cm³
  • Boiling Point : 193 °C at 760 mmHg
  • Flash Point : 77.8 °C

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly its potential as an anticancer agent. The compound's structure suggests it may interact with biological pathways relevant to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound through in vitro assays. For instance, a study utilizing the MTT assay demonstrated that derivatives of ethyl oxopentanoate exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The results indicated that certain derivatives had an IC50 value as low as 9.73 µM, suggesting potent anticancer activity .

CompoundCell LineIC50 (µM)Reference
This compoundHeLa9.73
This compoundA549TBD

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary findings suggest that it may inhibit key enzymes involved in cell cycle regulation and apoptosis. This aligns with the behavior observed in other compounds with similar structures that target histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent gene expression changes related to cell growth and survival .

Case Studies

  • In Vitro Evaluation : A recent study assessed the cytotoxicity of this compound against several cancer cell lines. The study highlighted its effectiveness in inhibiting cell proliferation and inducing apoptosis in a dose-dependent manner.
  • Synergistic Effects : Another case study explored the potential synergistic effects of this compound when combined with other chemotherapeutic agents. Results indicated enhanced cytotoxicity compared to individual treatments, suggesting a possible combination therapy approach for improved efficacy against resistant cancer types .

Future Research Directions

Further research is warranted to elucidate the precise mechanisms of action and the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Detailed exploration of molecular pathways affected by the compound.
  • Formulation Development : Investigating optimal delivery methods to enhance bioavailability and therapeutic outcomes.

Properties

IUPAC Name

ethyl 5-ethoxy-3-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-12-6-5-8(10)7-9(11)13-4-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONLTIFQZGMDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.